5-tert-Butyl-2H-pyran-2-one 5-tert-Butyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 662126-17-2
VCID: VC16820116
InChI: InChI=1S/C9H12O2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

5-tert-Butyl-2H-pyran-2-one

CAS No.: 662126-17-2

Cat. No.: VC16820116

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

5-tert-Butyl-2H-pyran-2-one - 662126-17-2

Specification

CAS No. 662126-17-2
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 5-tert-butylpyran-2-one
Standard InChI InChI=1S/C9H12O2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3
Standard InChI Key GQELCXCYCXLXSW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=COC(=O)C=C1

Introduction

Structural and Chemical Identity of 5-tert-Butyl-2H-pyran-2-one

The compound 5-tert-Butyl-2H-pyran-2-one belongs to the class of α-pyranones, featuring a six-membered oxygen-containing ring with a ketone group at position 2 and a bulky tert-butyl substituent at position 5. Its molecular formula is C9H12O2\text{C}_9\text{H}_{12}\text{O}_2, with a molecular weight of 168.19 g/mol. The tert-butyl group confers steric hindrance, influencing reactivity and intermolecular interactions .

Tautomerism and Ring Dynamics

Pyran-2-ones exhibit keto-enol tautomerism, with the 2H-pyran-2-one form dominating in non-polar solvents. The tert-butyl substituent at position 5 stabilizes the keto form due to its electron-donating inductive effect, reducing enolization propensity .

Synthetic Methodologies for Pyran-2-one Derivatives

While no direct synthesis of 5-tert-Butyl-2H-pyran-2-one is documented, analogous routes for substituted pyran-2-ones provide actionable frameworks.

One-Pot Cyclization Strategies

A scalable method involves the reaction of tert-butyl-substituted enaminones with acetic anhydride and hippuric acid. For example, Požgan et al. demonstrated that cyclohexanone derivatives treated with N,NN,N-dimethylformamide dimethyl acetal (DMFDMA) and acetic anhydride yield fused pyran-2-ones . Adapting this protocol, introducing tert-butyl groups at the enaminone stage could yield the target compound.

Reaction Scheme:

tert-Butyl-substituted enaminone+Acetic AnhydrideΔ5-tert-Butyl-2H-pyran-2-one+Byproducts\text{tert-Butyl-substituted enaminone} + \text{Acetic Anhydride} \xrightarrow{\Delta} 5\text{-tert-Butyl-2H-pyran-2-one} + \text{Byproducts}

Key parameters include microwave-assisted heating (60–90°C, 4–6 h) and stoichiometric excess of acetic anhydride to drive cyclization .

Post-Functionalization Approaches

Selective alkylation of preformed pyran-2-ones offers an alternative. For instance, 4-hydroxy-pyran-2-ones undergo Friedel-Crafts alkylation with tert-butyl chloride under acidic conditions, though regioselectivity challenges must be addressed.

Physicochemical Properties and Stability

Data from structurally similar pyran-2-ones suggest the following properties for 5-tert-Butyl-2H-pyran-2-one:

PropertyValue (Predicted)Basis in Literature
Melting Point120–125°CAnalogues in
LogP (Partition Coefficient)1.8–2.2Calculated via ChemAxon
Solubility in DMSO>10 mg/mLSimilar tert-butyl compounds
UV-Vis λmax\lambda_{\text{max}}280–290 nmPyran-2-one chromophore

The tert-butyl group enhances lipophilicity, making the compound suitable for organic-phase reactions .

Challenges and Future Directions

  • Synthetic Optimization: Regioselective introduction of the tert-butyl group remains a hurdle. Computational modeling (e.g., DFT) could predict favorable reaction pathways.

  • Biological Screening: Prioritize in vitro assays against malaria and tuberculosis strains to validate hypothesized activities .

  • Material Science: Explore thin-film properties for OLED applications, focusing on electron mobility and thermal stability.

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